

A Comprehensive Spectroscopic Guide to Methyl 3,4-dimethoxybenzoate for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3,4-dimethoxybenzoate**

Cat. No.: **B1581610**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a carboxylated monomethoxybenzene that serves as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials.^{[1][2]} Its chemical structure, characterized by a benzene ring substituted with a methyl ester and two methoxy groups, gives rise to a distinct spectroscopic profile. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 3,4-dimethoxybenzoate**, offering insights into its structural characterization for research and development purposes.

Molecular Structure and Properties

- Chemical Name: **Methyl 3,4-dimethoxybenzoate**^[3]
- CAS Number: 2150-38-1^[4]
- Molecular Formula: $C_{10}H_{12}O_4$ ^{[3][4]}
- Molecular Weight: 196.20 g/mol ^{[3][4]}

The molecular structure of **Methyl 3,4-dimethoxybenzoate** is fundamental to understanding its spectroscopic behavior. The arrangement of protons and carbon atoms, along with the various functional groups, dictates the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of **Methyl 3,4-dimethoxybenzoate**.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is then recorded on a spectrometer, for example, a 400 MHz instrument.

Data and Interpretation:

The ¹H NMR spectrum of **Methyl 3,4-dimethoxybenzoate** exhibits distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.61	dd	8.4, 2.0	1H	H-6
7.51	d	2.0	1H	H-2
7.00	d	8.4	1H	H-5
3.88	s	-	3H	-OCH ₃ (ester)
3.86	s	-	6H	-OCH ₃ (at C3 & C4)

Data sourced from ChemicalBook and interpreted based on established principles of NMR spectroscopy.^[5]

The aromatic region of the spectrum shows three distinct signals. The proton at the 6-position (H-6) appears as a doublet of doublets at 7.61 ppm due to coupling with both H-5 (ortho-coupling, $J \approx 8.4$ Hz) and H-2 (meta-coupling, $J \approx 2.0$ Hz). The proton at the 2-position (H-2) is observed as a doublet at 7.51 ppm, showing only meta-coupling to H-6. The proton at the 5-position (H-5) appears as a doublet at 7.00 ppm due to ortho-coupling with H-6. The upfield region contains two sharp singlets. The singlet at 3.88 ppm corresponds to the three protons of the methyl ester group. The singlet at 3.86 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups at the C-3 and C-4 positions.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol:

For a ¹³C NMR spectrum, a higher concentration of the sample (50-100 mg) is typically dissolved in a deuterated solvent like CDCl₃. The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Data and Interpretation:

The ¹³C NMR spectrum of **Methyl 3,4-dimethoxybenzoate** displays ten signals, corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
166.8	C=O (ester)
153.2	C-4
148.5	C-3
123.5	C-1
120.2	C-6
111.8	C-5
110.2	C-2
56.0	-OCH ₃ (at C3 & C4)
51.9	-OCH ₃ (ester)

Assignments are based on typical chemical shift values for substituted benzene derivatives and esters.

The downfield signal at 166.8 ppm is characteristic of the carbonyl carbon of the ester group. The aromatic carbons attached to the electron-donating methoxy groups (C-3 and C-4) are deshielded and appear at 148.5 and 153.2 ppm, respectively. The quaternary carbon to which the ester group is attached (C-1) resonates at 123.5 ppm. The protonated aromatic carbons (C-2, C-5, and C-6) appear in the range of 110-121 ppm. The two equivalent methoxy carbons at C-3 and C-4 give a single signal at 56.0 ppm, while the methyl ester carbon is observed at 51.9 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol:

For a solid sample like **Methyl 3,4-dimethoxybenzoate**, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet, which is then placed in the spectrometer.

Data and Interpretation:

The IR spectrum of **Methyl 3,4-dimethoxybenzoate** shows characteristic absorption bands for the ester and methoxy functional groups, as well as the aromatic ring.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3000	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic, -CH ₃)
~1720	C=O stretch (ester)
~1600, ~1520, ~1460	C=C stretch (aromatic ring)
~1270	C-O stretch (ester and aryl ether)
~1140	C-O stretch (aryl ether)
~870	C-H bend (aromatic, out-of-plane)

Data interpreted from typical IR absorption frequencies for organic functional groups.[\[6\]](#)

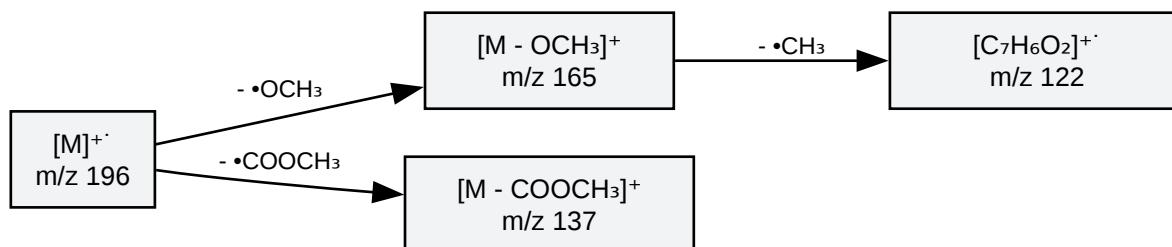
The strong absorption band around 1720 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the ester group. The bands in the 1600-1460 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3000 cm⁻¹ and 2950 cm⁻¹, respectively. The strong absorptions around 1270 cm⁻¹ and 1140 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and the aryl ether linkages. The out-of-plane C-H bending of the substituted aromatic ring gives rise to a band around 870 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is vaporized and then bombarded with a beam of high-energy electrons (usually 70 eV), causing ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.


Data and Interpretation:

The mass spectrum of **Methyl 3,4-dimethoxybenzoate** shows a molecular ion peak (M^+) and several characteristic fragment ions.

m/z	Ion Structure/Fragment Lost
196	$[M]^+$ (Molecular Ion)
165	$[M - OCH_3]^+$
137	$[M - COOCH_3]^+$
122	$[M - OCH_3 - CH_3]^+$
79	$[C_6H_5O]^+$

Data sourced and interpreted from the NIST WebBook and general principles of mass spectral fragmentation.^[7]

The molecular ion peak is observed at an m/z of 196, which corresponds to the molecular weight of the compound.^[7] A prominent peak is seen at m/z 165, resulting from the loss of a methoxy radical ($\bullet OCH_3$) from the molecular ion. Another significant fragment appears at m/z 137, which is due to the loss of the carbomethoxy group ($\bullet COOCH_3$). Further fragmentation of the m/z 165 ion by the loss of a methyl radical ($\bullet CH_3$) gives rise to the ion at m/z 122. A smaller fragment at m/z 79 can be attributed to a phenyl cation with an oxygen substituent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3,4-Dimethoxybenzoate | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,4-dimethoxybenzoate price,buy Methyl 3,4-dimethoxybenzoate - chemicalbook [chemicalbook.com]
- 3. Methyl 3,4-Dimethoxybenzoate | C10H12O4 | CID 16522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Methyl 3,4-dimethoxybenzoate(2150-38-1) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzoic acid, 3,4-dimethoxy-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Methyl 3,4-dimethoxybenzoate for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581610#spectroscopic-data-for-methyl-3-4-dimethoxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com